![molecular formula C17H16ClNO B5754181 3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)
3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, commonly known as Clomiphene, is a non-steroidal fertility drug that is used to treat infertility in women. It is also used in men to treat low testosterone levels. Clomiphene is a selective estrogen receptor modulator (SERM) that works by blocking the effects of estrogen in the body.
Wirkmechanismus
Clomiphene is a 3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one that works by blocking the effects of estrogen in the body. Estrogen is a hormone that is produced in the ovaries and plays a key role in the menstrual cycle. Clomiphene works by binding to estrogen receptors in the hypothalamus, which in turn stimulates the release of FSH and LH from the pituitary gland. FSH and LH then stimulate the ovaries to produce and release an egg.
In men, Clomiphene works by blocking the effects of estrogen in the body, which in turn stimulates the production of testosterone. Testosterone is a hormone that is produced in the testes and plays a key role in male sexual development and function.
Biochemical and Physiological Effects:
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it stimulates the release of FSH and LH from the pituitary gland, which in turn stimulates ovulation. Clomiphene has also been shown to increase the thickness of the endometrial lining, which can improve the chances of pregnancy.
In men, Clomiphene has been shown to increase testosterone levels and improve symptoms such as low libido and erectile dysfunction. Clomiphene has also been shown to improve sperm count and motility in men with infertility.
Vorteile Und Einschränkungen Für Laborexperimente
Clomiphene has a number of advantages for use in lab experiments. It is a well-studied drug that has been shown to have a number of effects on the reproductive system. It is also relatively inexpensive and widely available.
However, there are also some limitations to using Clomiphene in lab experiments. It can be difficult to control the dosage and timing of administration, which can affect the results of the experiment. It can also have side effects such as hot flashes, mood swings, and headaches, which can affect the well-being of the animals being studied.
Zukünftige Richtungen
There are a number of future directions for research on Clomiphene. One area of interest is its potential use in treating male infertility. Clomiphene has been shown to increase testosterone levels and improve sperm count and motility in men with infertility. Further research is needed to determine the optimal dosage and timing of administration for this use.
Another area of interest is the use of Clomiphene in combination with other fertility drugs. Clomiphene is often used in combination with gonadotropins to stimulate ovulation in women with infertility. Further research is needed to determine the optimal combination and timing of administration for this use.
Conclusion:
Clomiphene is a well-studied drug that has a number of applications in the treatment of infertility. It is a selective estrogen receptor modulator that works by blocking the effects of estrogen in the body. Clomiphene has been shown to have a number of biochemical and physiological effects, including stimulating ovulation in women and increasing testosterone levels in men. While there are some limitations to using Clomiphene in lab experiments, it is a valuable tool for studying the reproductive system and has a number of potential future directions for research.
Synthesemethoden
Clomiphene is synthesized by reacting 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with aniline to produce Clomiphene. The synthesis of Clomiphene is a complex process that requires careful handling and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
Clomiphene has been extensively studied for its use in treating infertility in women. It is commonly used in women with polycystic ovary syndrome (PCOS) who have irregular menstrual cycles and do not ovulate regularly. Clomiphene works by stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which in turn stimulates ovulation.
Clomiphene has also been studied for its use in men with low testosterone levels. It works by blocking the effects of estrogen in the body, which in turn stimulates the production of testosterone. Clomiphene has been shown to increase testosterone levels in men with hypogonadism and improve symptoms such as low libido and erectile dysfunction.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUHYGTWPGPYMB-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
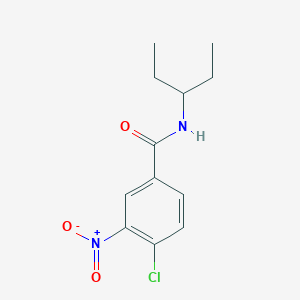
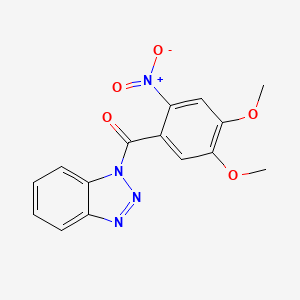
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)
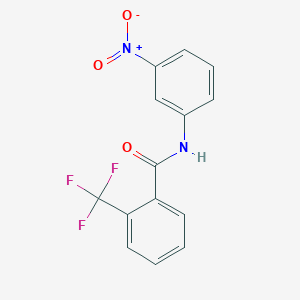

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
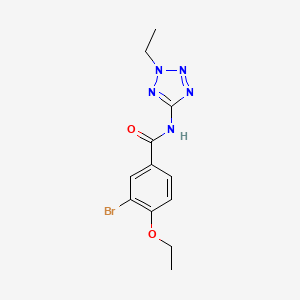
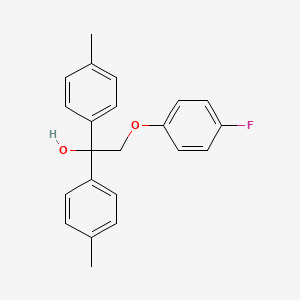
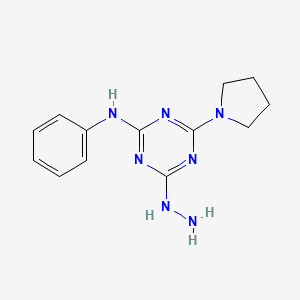

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)
